1-tétradécanesulfonate de sodium

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sodium 1-tetradecanesulfonate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Sodium 1-tetradecanesulfonate is primarily used as a reagent in ion pair chromatography . Its main targets are the charged particles in the solution, where it acts as an ion pairing agent.

Mode of Action

As an ion pairing agent, Sodium 1-tetradecanesulfonate interacts with charged particles in the solution. It forms ion pairs with these particles, which can then be separated based on their differing affinities for the stationary phase of the chromatography column .

Biochemical Pathways

Its role in ion pair chromatography suggests that it may interact with various biochemical pathways depending on the specific ions present in the solution .

Result of Action

The primary result of Sodium 1-tetradecanesulfonate’s action is the formation of ion pairs in solution. This allows for the separation of different ions based on their affinities for the stationary phase of the chromatography column .

Action Environment

The efficacy and stability of Sodium 1-tetradecanesulfonate can be influenced by various environmental factors. For instance, temperature and pH can affect its ion pairing efficiency. Additionally, the presence of other ions in the solution can also impact its performance .

Analyse Biochimique

Biochemical Properties

Sodium 1-tetradecanesulfonate is primarily used as an ion-pairing reagent in chromatography, which helps in the separation and analysis of various biomolecules . It interacts with enzymes, proteins, and other biomolecules through ionic and hydrophobic interactions. For instance, it can form complexes with proteins, altering their solubility and stability. Additionally, sodium 1-tetradecanesulfonate can interact with enzymes, potentially inhibiting or enhancing their activity depending on the specific enzyme and conditions .

Cellular Effects

Sodium 1-tetradecanesulfonate has been shown to affect various cellular processes. It can influence cell signaling pathways by altering the activity of membrane-bound receptors and ion channels. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, sodium 1-tetradecanesulfonate can affect cellular metabolism by modifying the activity of metabolic enzymes and altering the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, sodium 1-tetradecanesulfonate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, sodium 1-tetradecanesulfonate can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 1-tetradecanesulfonate can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels. Long-term exposure to sodium 1-tetradecanesulfonate can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of sodium 1-tetradecanesulfonate in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects, such as tissue damage or organ dysfunction, may occur at very high doses. These threshold effects highlight the importance of careful dosage control in experimental studies involving sodium 1-tetradecanesulfonate .

Metabolic Pathways

Sodium 1-tetradecanesulfonate is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. It can affect the activity of enzymes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites. Additionally, sodium 1-tetradecanesulfonate can influence the flux of metabolites through glycolytic and oxidative pathways, impacting overall cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, sodium 1-tetradecanesulfonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, sodium 1-tetradecanesulfonate may be preferentially localized to membrane structures due to its amphiphilic nature, influencing its activity and function within the cell .

Subcellular Localization

The subcellular localization of sodium 1-tetradecanesulfonate is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 1-tetradecanesulfonate can be synthesized through the sulfonation of tetradecane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve:

Sulfonation: Tetradecane is reacted with sulfur trioxide in a controlled environment to form tetradecanesulfonic acid.

Neutralization: The resulting tetradecanesulfonic acid is then neutralized with sodium hydroxide to produce sodium 1-tetradecanesulfonate.

Industrial Production Methods: In industrial settings, the production of sodium 1-tetradecanesulfonate involves large-scale sulfonation reactors where tetradecane is continuously fed and reacted with sulfur trioxide. The product is then neutralized, purified, and dried to obtain the final crystalline form .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 1-tetradecanesulfonate primarily undergoes the following types of reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include alkyl sulfonates or sulfonamide derivatives.

Oxidation Products: Oxidation can yield sulfonic acids or sulfonate esters.

Comparaison Avec Des Composés Similaires

- Sodium 1-pentanesulfonate

- Sodium 1-octanesulfonate

- Sodium 1-hexanesulfonate

- Sodium 1-hexadecanesulfonate

Comparison: Sodium 1-tetradecanesulfonate is unique due to its longer alkyl chain compared to sodium 1-pentanesulfonate and sodium 1-octanesulfonate, which results in higher hydrophobicity and better surfactant properties. Compared to sodium 1-hexadecanesulfonate, it has a slightly shorter chain, making it more soluble in water while still maintaining effective surfactant characteristics .

Activité Biologique

Sodium 1-tetradecanesulfonate, a long-chain sulfonate surfactant, has garnered attention for its diverse biological activities and applications in various fields, including cosmetics, pharmaceuticals, and environmental science. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Sodium 1-tetradecanesulfonate is a sodium salt derived from tetradecanesulfonic acid. It is characterized by its hydrophilic sulfonate group and hydrophobic hydrocarbon chain, which contribute to its surfactant properties.

Biological Activity Overview

The biological activity of sodium 1-tetradecanesulfonate can be categorized into several key areas:

- Toxicity Studies

- Genotoxicity

- Antiviral Activity

- Binding Affinities

1. Toxicity Studies

Research indicates that sodium 1-tetradecanesulfonate exhibits low toxicity in various animal studies. For instance, a study involving repeated oral administration to rats demonstrated no significant adverse effects at doses up to 70 mg/kg/day over 90 days. Histopathological examinations revealed no clinical signs of toxicity, although some degeneration of the olfactory epithelium was noted, suggesting localized effects rather than systemic toxicity .

Table 1: Summary of Toxicity Studies

| Study Type | Species | Dose (mg/kg) | Duration | Findings |

|---|---|---|---|---|

| Repeated Oral Dose | Rats | 70 | 90 days | No significant toxicity observed |

| Genotoxicity Assay | Mice | 5000 | Single Dose | Negative for mutagenicity |

2. Genotoxicity

The genotoxic potential of sodium 1-tetradecanesulfonate was assessed through various assays, including the Ames test and chromosomal aberration assays. Results consistently indicated that the compound is non-genotoxic, with no significant mutagenic effects observed in both in vitro and in vivo studies .

Table 2: Genotoxicity Assay Results

| Assay Type | Result |

|---|---|

| Ames Test | Negative |

| Chromosomal Aberration Assay | Negative |

| Mammalian Cell Gene Mutation | Negative |

3. Antiviral Activity

Recent studies have explored the potential antiviral properties of sodium 1-tetradecanesulfonate against SARS-CoV-2. In vitro assays demonstrated that it inhibits the interaction between the viral spike protein and the angiotensin-converting enzyme 2 (ACE2), which is critical for viral entry into host cells. Molecular docking simulations suggested that the compound binds effectively to ACE2, potentially blocking viral entry .

Table 3: Antiviral Efficacy Against SARS-CoV-2

| Compound | IC50 (µM) |

|---|---|

| Sodium 1-Tetradecanesulfonate | Not specified |

| Sodium Dodecyl Sulfate | Not specified |

4. Binding Affinities

Sodium 1-tetradecanesulfonate has been identified as a ligand for transthyretin (TTR), a protein involved in transporting thyroid hormones and retinol. Binding assays revealed that it competes with other known ligands for TTR binding sites, indicating its potential role in modulating TTR activity in biological systems .

Table 4: Binding Affinities to Transthyretin

| Ligand | Relative Binding Affinity (REP) |

|---|---|

| Sodium 1-Tetradecanesulfonate | Moderate |

| PFOS | Low |

Case Studies

A notable case study involved the evaluation of sodium 1-tetradecanesulfonate's effectiveness in personal care products. The compound was found to enhance foaming properties while maintaining skin compatibility, making it a favorable ingredient in formulations such as shampoos and body washes . Furthermore, its biodegradability underscores its environmental safety profile.

Propriétés

Numéro CAS |

6994-45-2 |

|---|---|

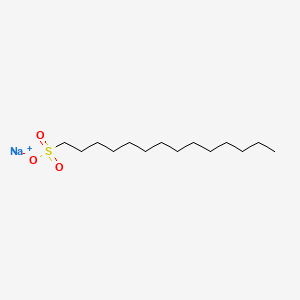

Formule moléculaire |

C14H30NaO3S |

Poids moléculaire |

301.44 g/mol |

Nom IUPAC |

sodium;tetradecane-1-sulfonate |

InChI |

InChI=1S/C14H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h2-14H2,1H3,(H,15,16,17); |

Clé InChI |

FWPKIPICOTWJPF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCCCCCCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

27175-91-3 68037-49-0 |

Description physique |

DryPowder, Liquid; Liquid |

Pictogrammes |

Corrosive; Irritant |

Synonymes |

volgonat |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.